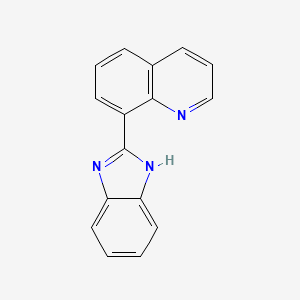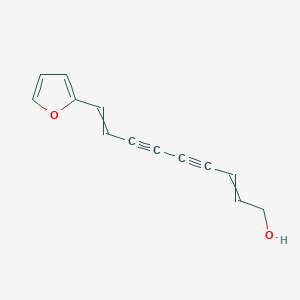
11-Deoxy Cortisol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Deoxy Cortisol-d7, also known as 17α,21-Dihydroxy-4-pregnene-3,20-dione-d7, is a deuterated form of 11-Deoxycortisol. This compound is a stable isotope-labeled analog used primarily in scientific research. It is a glucocorticoid steroid hormone and a metabolic intermediate in the biosynthesis of cortisol, an essential hormone in the human body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Deoxy Cortisol-d7 involves the incorporation of deuterium atoms into the 11-Deoxycortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reliability .
化学反应分析
Types of Reactions
11-Deoxy Cortisol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisol through the action of 11β-hydroxylase.
Reduction: Reduction of the keto group to form hydroxyl derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and specific oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include cortisol, hydroxyl derivatives, and various substituted steroids. These products have significant biological and pharmacological activities .
科学研究应用
11-Deoxy Cortisol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in steroidogenesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating adrenal insufficiency and other hormonal disorders.
Industry: Used in the development of diagnostic assays and quality control of pharmaceutical products
作用机制
11-Deoxy Cortisol-d7 exerts its effects by acting as a precursor in the biosynthesis of cortisol. It is converted to cortisol by the enzyme 11β-hydroxylase. The molecular targets include glucocorticoid receptors, where it binds and modulates the expression of specific genes involved in stress response, immune function, and metabolism .
相似化合物的比较
Similar Compounds
11-Deoxycorticosterone: Another glucocorticoid precursor with mineralocorticoid activity.
Cortodoxone: A similar compound with glucocorticoid activity but less potent than cortisol.
Cortexolone: A compound with anti-androgenic properties used in dermatological applications
Uniqueness
11-Deoxy Cortisol-d7 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various analytical techniques. This makes it an invaluable tool in research and industrial applications where accurate measurement of steroid hormones is crucial .
属性
分子式 |
C21H30O4 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i3D2,5D2,11D,12D2 |
InChI 键 |
WHBHBVVOGNECLV-KTSRNIKZSA-N |
手性 SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)



![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)






![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
